molecular formula C6H12ClN3 B2928574 5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 1955507-00-2

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2928574
CAS No.: 1955507-00-2
M. Wt: 161.63
InChI Key: BXJSUJSTJGENEM-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups

Scientific Research Applications

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of ethyl hydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar structure but lacks the hydrochloride salt form.

    3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine: Differently substituted pyrazole ring.

    4-Methyl-1-propyl-1H-pyrazol-5-amine: Another pyrazole derivative with different alkyl substitutions.

Uniqueness

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

5-ethyl-1-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-5-4-6(7)8-9(5)2;/h4H,3H2,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJSUJSTJGENEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955507-00-2
Record name 5-ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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